N~2~-(4-ethoxyphenyl)-N-(2-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide
Overview
Description
N~2~-(4-ethoxyphenyl)-N-(2-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-ethoxyphenyl)-N-(2-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide typically involves multi-step organic reactions. The process begins with the preparation of the core alaninamide structure, followed by the introduction of the ethoxyphenyl, fluorophenyl, and methylsulfonyl groups through various substitution and coupling reactions. Common reagents used in these reactions include alkyl halides, sulfonyl chlorides, and fluorinating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of N2-(4-ethoxyphenyl)-N-(2-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide is scaled up using optimized synthetic routes. This involves the use of large-scale reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency. The industrial production methods also focus on minimizing waste and environmental impact through green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-ethoxyphenyl)-N-(2-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N~2~-(4-ethoxyphenyl)-N-(2-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N2-(4-ethoxyphenyl)-N-(2-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-methoxyphenyl)-N-(2-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide
- N~2~-(4-ethoxyphenyl)-N-(2-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide
- N~2~-(4-ethoxyphenyl)-N-(2-fluorophenyl)-N~2~-(ethylsulfonyl)alaninamide
Uniqueness
N~2~-(4-ethoxyphenyl)-N-(2-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)-N-(2-fluorophenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S/c1-4-25-15-11-9-14(10-12-15)21(26(3,23)24)13(2)18(22)20-17-8-6-5-7-16(17)19/h5-13H,4H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZXZLFHMHSLQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC=CC=C2F)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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